molecular formula C16H18N2O4S B5538801 N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5538801
M. Wt: 334.4 g/mol
InChI Key: GKJWBNOVDSTCGG-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. N-{4-[(2-Methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. Sulfonamide-based compounds are widely studied for their diverse biological activities, which include serving as enzyme inhibitors and demonstrating antimicrobial properties . The molecular structure of this compound is characterized by a sulfonamide bridge connecting two aromatic rings. In related crystalline structures, this configuration often results in a significant dihedral angle between the rings and facilitates the formation of an extensive three-dimensional network through intermolecular hydrogen bonding, which can be a key point of study in materials science . Researchers can utilize this compound as a key intermediate or building block in organic synthesis and medicinal chemistry. The presence of the acetamide and methoxy groups on the aromatic rings offers potential sites for further chemical modification, allowing for the development of compound libraries for structure-activity relationship (SAR) studies. The core sulfonamide scaffold is associated with a wide range of pharmacological activities, making this compound a valuable candidate for investigations into new therapeutic agents . Synonyms: This compound may be known by its systematic IUPAC name or other registry numbers not listed here. Note: The specific biological activity, mechanism of action, and physicochemical data for this exact compound require further experimental characterization by the researcher.

Properties

IUPAC Name

N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJWBNOVDSTCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonamide with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-methoxy-5-methylbenzenesulfonamide and 4-aminophenylacetamide.

    Catalyst: Commonly used catalysts include acids or bases, depending on the specific reaction conditions.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in the range of 80-120°C, to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic and neutral conditions, primarily targeting the sulfamoyl and acetamide groups.

Acidic Hydrolysis

  • Conditions : 0.1 M HCl, 85°C.

  • Products : Degradation into 2-methoxy-5-methylbenzenesulfonic acid and 4-acetamidobenzenesulfonamide derivatives.

  • Mechanism : Protonation of the sulfamoyl nitrogen enhances electrophilicity, facilitating nucleophilic attack by water.

Neutral Hydrolysis

  • Conditions : Aqueous medium, 85°C.

  • Products : Similar to acidic hydrolysis but with slower kinetics due to the absence of catalytic protons.

Substitution Reactions

The sulfamoyl group (-SO₂NH-) participates in nucleophilic substitutions, while the acetamide group (-NHCOCH₃) shows limited reactivity under standard conditions.

Sulfamoyl Group Modifications

  • Alkylation :

    • Reagents : Methyl iodide, K₂CO₃ in DMF .

    • Product : N-Methylated sulfonamide derivatives (e.g., formation of -SO₂N(CH₃)-).

    • Yield : ~65–75% (based on analog studies) .

  • Acylation :

    • Reagents : Acetyl chloride, pyridine .

    • Product : N-Acetylated sulfonamides.

Aromatic Ring Substitution

  • Electrophilic Substitution :

    • Nitration : HNO₃/H₂SO₄ at 0–5°C targets the electron-rich 2-methoxy-5-methylphenyl ring.

    • Halogenation : Br₂/FeBr₃ introduces bromine at the para position relative to the methoxy group.

Oxidation Reactions

Oxidative transformations primarily affect the methoxy and methyl substituents.

Methoxy Group Oxidation

  • Reagents : KMnO₄ in acidic or basic media.

  • Product : Conversion of -OCH₃ to -COOH (carboxylic acid) or -CHO (aldehyde) under controlled conditions.

Methyl Group Oxidation

  • Reagents : CrO₃/H₂SO₄.

  • Product : 5-Carboxylic acid derivative via radical-mediated oxidation.

Reduction Reactions

The acetamide group is reducible under strong reducing conditions:

  • Reagents : LiAlH₄ in anhydrous THF .

  • Product : Reduction of -NHCOCH₃ to -NHCH₂CH₃ (ethylamine derivative).

  • Yield : ~50–60% (analog data) .

Thermal Stability

  • Decomposition : Above 200°C, the compound undergoes thermal decomposition, releasing SO₂ and forming polycyclic aromatic byproducts .

Structural Insights from Crystallography

X-ray studies reveal intramolecular N–H⋯O hydrogen bonds stabilizing the sulfamoyl-acetamide conformation . Intermolecular C–H⋯π interactions further influence reactivity by sterically shielding the aromatic rings .

Comparative Reactivity with Analogs

  • Glibenclamide Degradation Product : Shares susceptibility to hydrolysis at the sulfamoyl group but exhibits faster degradation kinetics due to lack of steric hindrance.

  • Sulpiride Analogs : Demonstrate enhanced substitution reactivity at the sulfamoyl nitrogen, attributed to electronic effects from adjacent substituents.

Scientific Research Applications

Chemical Synthesis and Reagent Applications

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating more complex molecules.

Reactions Involving this compound:

  • Oxidation: Can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions can convert nitro groups to amines, facilitating the synthesis of derivatives.
  • Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.

This compound is often utilized as a starting material for synthesizing other biologically active compounds, enhancing its importance in chemical research and development.

Biological Research Applications

The compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Research indicates that compounds with similar structures have shown efficacy against various pathogens.

Antimicrobial Activity:

Studies have demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial properties. For instance, this compound was tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial effects comparable to standard antibiotics like penicillin and ampicillin .

Anti-inflammatory Properties:

Sulfonamides are known for their anti-inflammatory actions. The compound's mechanism involves inhibition of specific enzymes responsible for inflammatory processes, making it a candidate for developing new anti-inflammatory medications .

Medicinal Applications

This compound is under investigation for its therapeutic potential in treating various diseases.

Case Studies:

  • Anticancer Research: Preliminary studies suggest that this compound may inhibit tumor cell growth. It is being explored as a lead compound for developing anticancer agents due to its structural similarity to known anticancer drugs .
  • Pain Management: As a sulfonamide derivative, it may also possess analgesic properties, providing a dual action of pain relief and inflammation reduction .

Industrial Applications

In addition to its biological significance, this compound finds utility in industrial chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Other Compounds:

The compound serves as a building block for synthesizing more complex aromatic sulfonamide derivatives that are crucial in drug formulation and development processes .

Data Summary Table

Application AreaSpecific Use CasesRelevant Findings
Chemical SynthesisReagent for organic synthesisParticipates in oxidation/reduction/substitution
Biological ResearchAntimicrobial activityEffective against Gram-positive/negative bacteria
Anti-inflammatory propertiesInhibits enzymes involved in inflammation
Medicinal ApplicationsAnticancer researchPotential growth inhibition of tumor cells
Pain managementPossible analgesic effects
Industrial ApplicationsIntermediate in pharmaceutical synthesisEssential for producing complex sulfonamide derivatives

Mechanism of Action

The mechanism of action of N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

A. Analgesic and Anti-inflammatory Derivatives

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits superior analgesic activity compared to paracetamol, attributed to the electron-donating 4-methylpiperazine group, which enhances solubility and receptor binding .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive activity in inflammatory pain models, likely due to the lipophilic diethyl group improving blood-brain barrier penetration .

B. Anticancer Derivatives

  • Pyrazole-Sulfonamide Hybrids (Compounds 2–8): Derived from 2-cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide, these compounds demonstrate apoptosis-inducing effects in colon cancer via pyrazole-mediated kinase inhibition .
  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24): Inhibits ATP-binding sites of tyrosine kinase receptors in breast cancer (MCF7), with the cyano group enhancing electrophilic interactions .

C. Carbonic Anhydrase Inhibitors

Structural Modifications and Physicochemical Properties
Compound Name Key Substituents Bioactivity Key References
N-{4-[(2-Methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide 2-Methoxy-5-methylphenyl Hypothesized anti-inflammatory
Compound 35 (Piperazinyl derivative) 4-Methylpiperazine Analgesic (paracetamol-like)
Compound 24 (Cyclopenta-thiophene) Cyano, pyrimidine Antiproliferative (MCF7)
Compound 3c (Triazole derivative) 3-Ethyl-5-mercapto-1,2,4-triazol-4-yl Enhanced metabolic stability
Compound 29 (Tert-butyl derivative) Tert-butyl, hydroxyphenyl Carbonic anhydrase inhibition

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, methyl): Improve solubility and moderate receptor affinity but may reduce metabolic stability .
  • Lipophilic Substituents (e.g., tert-butyl, diethyl): Enhance membrane permeability but risk off-target interactions .
  • Heterocyclic Moieties (e.g., pyrazole, triazole): Enable targeted kinase inhibition and apoptosis induction .

Critical Analysis of Divergent Findings

  • Contradiction in Substituent Effects : While lipophilic groups (e.g., diethyl in Compound 36) enhance CNS activity, excessive hydrophobicity (e.g., tert-butyl in Compound 29) may limit aqueous solubility, underscoring the need for balanced design .
  • Heterocycle-Dependent Mechanisms : Pyrazole derivatives () target kinases, whereas triazole derivatives () may favor enzyme inhibition, indicating substituent-driven mechanistic diversity .

Biological Activity

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical characteristics, biological mechanisms, and therapeutic potential, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O6S2C_{22}H_{23}N_{3}O_{6}S_{2}. This compound features several functional groups, including:

  • Methoxy Group : Contributes to its solubility and biological activity.
  • Methyl Group : Enhances lipophilicity.
  • Sulfamoyl Group : Imparts antibacterial properties.
  • Acetamide Group : Involved in enzyme interactions.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfamoyl moiety can form hydrogen bonds with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial action.
  • Interaction with Cellular Pathways : The compound may interfere with pathways related to inflammation and microbial growth, leading to its observed biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with sulfamoyl groups exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainActivity LevelComparison Standard
Staphylococcus aureusModeratePenicillin
Escherichia coliHighAmpicillin
Bacillus subtilisModerateChloramphenicol

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. It may act as a COX-2 inhibitor, similar to other known anti-inflammatory drugs. The presence of the acetamide group is crucial for enhancing its potency, as evidenced by comparative studies with other derivatives .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains, reinforcing the relevance of the sulfamoyl functional group in microbial inhibition .
  • Inhibition of Enzymatic Activity :
    Another research effort focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated that modifications in the molecular structure could enhance or reduce inhibitory effects .
  • Therapeutic Applications :
    Ongoing research is exploring the therapeutic applications of this compound in treating conditions associated with inflammation and infection. Its dual action as both an antimicrobial and anti-inflammatory agent positions it as a candidate for further drug development .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide, and how is purity monitored during synthesis?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-methoxy-5-methylaniline and 4-acetamidobenzenesulfonyl chloride in an aqueous alkaline medium. Reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system of ethyl acetate/hexane (1:3 v/v). Final purification is achieved via recrystallization from methanol. TLC ensures intermediate and product homogeneity, while melting point analysis and NMR spectroscopy validate purity .

Q. What structural features define the molecular geometry of this compound?

  • Methodological Answer : X-ray crystallography reveals a distorted tetrahedral geometry at the sulfur atom (S1), with a C1–S1–N2–C9 torsion angle of 56.88(14)°. The sulfamoyl bridge adopts a non-planar conformation, stabilized by intramolecular N–H⋯O hydrogen bonds forming an S(6) ring motif. Intermolecular N–H⋯O hydrogen bonds create R₂²(8) ring motifs, contributing to a 3D supramolecular network. These interactions are critical for crystallinity and stability .

Q. How can researchers verify hydrogen bonding patterns in the crystal lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve hydrogen bonding. Hydrogen atoms are either located via Fourier difference maps (for NH groups) or geometrically placed (for CH groups). Hydrogen bond metrics (e.g., D–H⋯A distances and angles) are calculated using crystallographic software (e.g., SHELXL). For this compound, N2–H⋯O4 (2.12 Å, 152°) interactions are pivotal in stabilizing the lattice .

Advanced Research Questions

Q. How can crystallographic disorder in the acetamide group be resolved during refinement?

  • Methodological Answer : Disorder in the acetamide oxygen atoms (O2 and O3) is modeled using split positions with occupancy factors (0.52:0.48). Restraints on bond distances and angles are applied to maintain reasonable geometry. Refinement tools like ISOR in SHELXL mitigate thermal motion anisotropy. Validation via residual electron density maps ensures no unmodeled features remain .

Q. What computational strategies optimize reaction pathways for sulfamoyl-containing analogs?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates for sulfamoyl bond formation. Coupled with cheminformatics, these methods identify optimal reaction conditions (e.g., solvent polarity, temperature). For example, reaction path searches using the Artificial Force Induced Reaction (AFIR) method narrow down viable pathways, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictory bioactivity results may arise from variations in assay conditions (e.g., cell lines, incubation times). Methodological rigor includes:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations.
  • Structural analogs : Compare activity trends with derivatives (e.g., substituent effects on the methoxy or methyl groups).
  • Target validation : Use knockout models or competitive binding assays to confirm target specificity.
    Cross-referencing with crystallographic data (e.g., hydrogen bonding motifs) can rationalize activity differences .

Q. What strategies enhance the stability of sulfamoyl-based compounds under physiological conditions?

  • Methodological Answer : Stability is assessed via:

  • pH-dependent degradation studies : Monitor hydrolysis of the sulfamoyl bond in buffers (pH 1–10) using HPLC.
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce nucleophilic attack.
  • Co-crystallization : Co-formers like cyclodextrins improve solubility and reduce hydrolysis rates.
    Thermogravimetric analysis (TGA) further evaluates thermal stability .

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